gamma-Tetrazole-methotrexate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

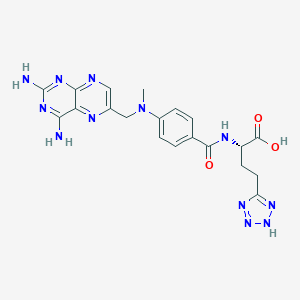

Gamma-Tetrazole-methotrexate, also known as this compound, is a useful research compound. Its molecular formula is C20H22N12O3 and its molecular weight is 478.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Aminopterin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship

The substitution of the gamma-carboxyl group with a tetrazole ring creates a compound that retains acidic properties similar to those of carboxylic acids. This modification allows for improved cellular transport and uptake through the reduced folate carrier system. Studies indicate that gamma-tetrazole-methotrexate exhibits enhanced inhibition of de novo thymidylate biosynthesis, which is crucial for DNA synthesis and cell proliferation. The compound has shown greater potency against various leukemia cell lines compared to its parent drug, methotrexate, especially under prolonged exposure conditions .

Inhibition of Enzymatic Activity

This compound acts primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. The binding affinity of this compound for DHFR is comparable to that of methotrexate, but its structural modifications may enhance its efficacy in overcoming resistance mechanisms observed in certain cancer cells .

Cancer Treatment

This compound has shown promise in treating various forms of cancer, particularly hematological malignancies such as acute lymphoblastic leukemia (ALL). Its enhanced potency allows for effective treatment regimens even in cases where traditional methotrexate fails due to resistance . Clinical studies have reported improved outcomes when using this compound in resistant leukemia cell lines, suggesting its potential as a second-line therapy .

Autoimmune Diseases

In addition to oncology applications, this compound may be beneficial in treating autoimmune diseases such as rheumatoid arthritis. The drug's ability to modulate immune responses while minimizing side effects associated with conventional methotrexate makes it an attractive candidate for further investigation in this area .

Table 1: Comparative Efficacy of this compound vs. Methotrexate

| Parameter | This compound | Methotrexate |

|---|---|---|

| Inhibition of DHFR | High (K_i ~ 51 µM) | High (K_i ~ 4-7 pM) |

| Potency against leukemia | Enhanced | Standard |

| Cellular uptake efficiency | Improved | Moderate |

| Resistance overcoming | Effective | Limited |

Study 1: In Vitro Analysis of Antileukemic Activity

A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of CCRF-CEM and K562 human leukemia cell lines more effectively than traditional methotrexate during continuous exposure . The results indicated that the tetrazole modification allowed for better cellular retention and activity.

Study 2: Overcoming Methotrexate Resistance

Research focused on childhood acute lymphoblastic leukemia showed that this compound could circumvent methotrexate resistance mechanisms. The study highlighted the compound's ability to induce apoptosis in resistant cell lines, suggesting its potential role as an alternative treatment strategy .

Eigenschaften

CAS-Nummer |

127105-48-0 |

|---|---|

Molekularformel |

C20H22N12O3 |

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |

InChI |

InChI=1S/C20H22N12O3/c1-32(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(33)25-13(19(34)35)6-7-14-28-30-31-29-14/h2-5,8,13H,6-7,9H2,1H3,(H,25,33)(H,34,35)(H,28,29,30,31)(H4,21,22,23,26,27)/t13-/m0/s1 |

InChI-Schlüssel |

WYMVDZHYPSUZLC-ZDUSSCGKSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |

Isomerische SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O |

Kanonische SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |

Key on ui other cas no. |

127105-48-0 |

Synonyme |

gamma-tetrazole-methotrexate MTX-tetrazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.